mDPR-Val-Cit-PAB-MMAE is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound consists of a linker that connects a cytotoxic agent, monomethyl auristatin E (MMAE), to an antibody, allowing for targeted delivery of the drug to cancer cells. The structure incorporates a cleavable linker, which is crucial for releasing the active drug once inside the target cells.
The chemical structure of mDPR-Val-Cit-PAB-MMAE is classified under drug-linker conjugates, specifically designed for use in ADC formulations. It is characterized by its ability to selectively deliver cytotoxic agents to tumor cells while minimizing systemic toxicity. The compound's CAS number is 1491152-26-1, and it has been extensively studied for its potential in cancer therapy .
The synthesis of mDPR-Val-Cit-PAB-MMAE involves several sophisticated chemical techniques:
The molecular formula of mDPR-Val-Cit-PAB-MMAE is , with a molecular weight of approximately 1289.56 g/mol . The compound features a complex structure that includes:
mDPR-Val-Cit-PAB-MMAE undergoes specific chemical reactions that are crucial for its functionality:
These reactions are pivotal for ensuring that MMAE is released only within targeted cancer cells, thereby enhancing therapeutic efficacy.
The mechanism of action for mDPR-Val-Cit-PAB-MMAE involves several steps:
This targeted delivery system significantly reduces off-target effects commonly associated with conventional chemotherapy.
mDPR-Val-Cit-PAB-MMAE exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent in ADC formulations.
mDPR-Val-Cit-PAB-MMAE is primarily used in research settings focused on developing effective ADCs for cancer treatment. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3